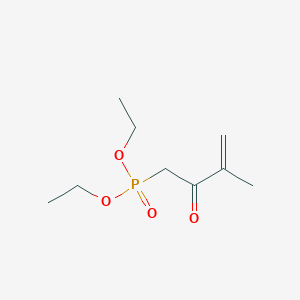
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite anion attacks the carbonyl group, followed by protonation to yield the desired phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to corresponding phosphine or phosphinite compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a range of phosphonate derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in both academic and industrial research.
Propriétés
Numéro CAS |
54543-02-1 |
|---|---|
Formule moléculaire |
C9H17O4P |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H17O4P/c1-5-12-14(11,13-6-2)7-9(10)8(3)4/h3,5-7H2,1-2,4H3 |
Clé InChI |
YHPJLQOJEQDHIG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)C(=C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



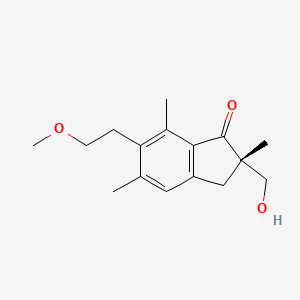
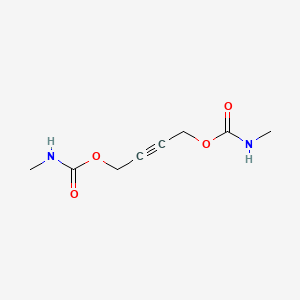
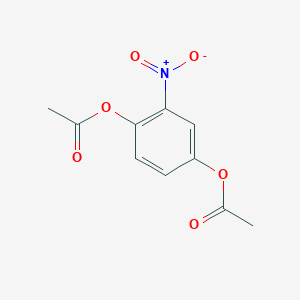
methanone](/img/structure/B14644315.png)
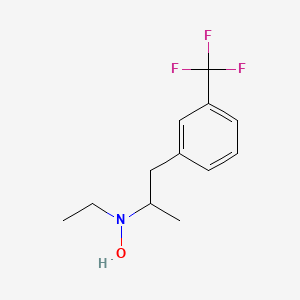
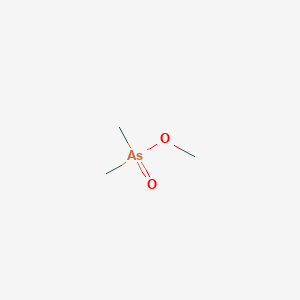
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
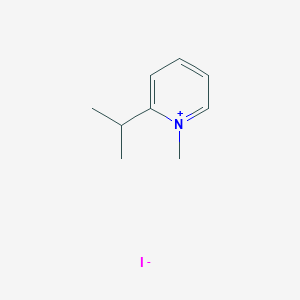
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

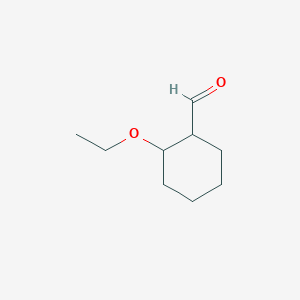

![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
